Lipophilicity Modulation by Ortho-Fluorine on the Benzylidene Ring
The ortho-fluorine on the benzylidene ring of the target compound increases lipophilicity relative to the non-fluorinated analog. The target compound has an XLogP3 of 2.5 [1] while the non-fluorinated comparator 4-benzylidene-2-ethyloxazol-5(4H)-one is estimated to have an XLogP3 of approximately 2.1 [2]. This ΔXLogP3 of ≈+0.4 can influence membrane permeability, protein-binding propensity, and chromatographic retention behavior.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 4-Benzylidene-2-ethyloxazol-5(4H)-one: estimated XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm; comparator value estimated from structural fragment contribution |
Why This Matters
Higher lipophilicity may improve passive membrane permeability and binding to hydrophobic protein pockets compared to the non-fluorinated analog, making the target compound preferable for assays where increased logP is advantageous.
- [1] PubChem, CID 108936114. Computed Properties: XLogP3 = 2.5 for 2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one. View Source
- [2] PubChem CID for 4-benzylidene-2-ethyloxazol-5(4H)-one (estimated by fragment addition). ChemSpider ID for 4-benzylidene-2-methyloxazol-5(4H)-one (XLogP3 = 1.96) used as baseline surrogate. View Source
